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Compound of Interest

Compound Name: 2-Nitro-1-propanol

Cat. No.: B1209518

In the realm of organic synthesis, particularly in the development of pharmaceuticals and
agrochemicals, the purity and structural integrity of synthetic intermediates are paramount.
Nitro alcohols, such as 2-Nitro-1-propanol, serve as versatile building blocks, primarily due to
their capacity for conversion into other functional groups like amino alcohols.[1] This guide
provides a comparative spectroscopic validation of 2-Nitro-1-propanol against two common
alternatives, its isomer 1-Nitro-2-propanol and the structurally related 2-Methyl-2-nitro-1-
propanol. The objective is to offer researchers a baseline for confirming the identity and purity
of these crucial intermediates through standard spectroscopic techniques.

The primary route for synthesizing these [3-nitro alcohols is the Henry reaction (or nitroaldol
reaction), which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or
ketone.[2] The resulting intermediate’s structure is then typically confirmed using a suite of
spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Nitro-1-propanol and its
alternatives, allowing for a direct comparison of their characteristic signals.

Table 1: 1H and 3C NMR Spectroscopic Data
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Compound Formula 'H NMR (6, ppm) 3C NMR (9, ppm)
~4.7 (m, 1H, CH-
NO2)~3.8 (m, 2H,
_ ~85 (CH-NO2)~65
2-Nitro-1-propanol C3H7NOs CH2-OH)~2.5 (br s,
(CH2-OH)~17 (CHs)
1H, OH)~1.5 (d, 3H,
CHs)
~4.4 (m, 2H, CH2-
_ NO2)~4.1 (m, 1H, CH-  ~78 (CH2-NO2)~65
1-Nitro-2-propanol C3H7NOs
OH)~2.7 (br s, 1H, (CH-OH)~22 (CH3)
OH)~1.2 (d, 3H, CHs)
~3.7 (s, 2H, CHa-
2-Methyl-2-nitro-1- OH)~2.4 (br s, 1H, ~90 (C-NO2)~69
CaHoNOs3
propanol OH)~1.6 (s, 6H, (CH2-OH)~24 (2xCHs3)
2XCHs3)

Note: NMR chemical shifts are approximate and can vary based on the solvent and

concentration used.

Table 2: Infrared (IR) Spectroscopy Data
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. Functional Group
Compound Key IR Absorptions (cm~?) .
Assignment

O-H stretch (alcohol)C-H
stretch (alkane)N-O

asymmetric stretch (nitro)N-O

~3400 (broad)~2980-
2-Nitro-1-propanol 2880~1550 (strong)~1370

(strong) ] )
symmetric stretch (nitro)

O-H stretch (alcohol)C-H

~3400 (broad)~2980-
stretch (alkane)N-O

1-Nitro-2-propanol 2880~1555 (strong)~1380

asymmetric stretch (nitro)N-O
(strong)

symmetric stretch (nitro)

O-H stretch (alcohol)C-H
stretch (alkane)N-O

asymmetric stretch (nitro)N-O

~3400 (broad)~2980-
2-Methyl-2-nitro-1-propanol 2880~1540 (strong)~1350

(strong) ) )
symmetric stretch (nitro)

Note: The strong absorptions for the nitro group (asymmetric and symmetric N-O stretches) are
highly characteristic for these compounds.[3]

Table 3: Mass Spectrometry Data
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Compound

Molecular Weight

Key Mass-to-
Charge Ratios
(m/z) in EI-MS

Fragmentation
Pattern Notes

2-Nitro-1-propanol

105.09 g/mol [4]

105 (M+), 88, 74, 59,
43

The molecular ion
(M+) may be weak or
absent. Common
fragments correspond
to the loss of -OH, -
NOz2, and cleavage of
the C-C bond.[5]

1-Nitro-2-propanol

105.09 g/mol [6]

105 (M+), 88, 59, 45,
43

Similar to its isomer,
the molecular ion can
be unstable.
Fragmentation often
involves loss of the
nitro group and
cleavage adjacent to

the hydroxyl group.

2-Methyl-2-nitro-1-

propanol

119.12 g/mol [7]

119 (M+), 102, 88, 73,
57

The molecular ion is
often not observed.
Key fragments arise
from the loss of -
CH20H and the nitro

group.[5]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and

comparable spectroscopic data. Below are standard protocols for the analysis of nitro alcohol

intermediates.

Protocol 1: Nuclear Magnetic Resonance (NMR)

Spectroscopy
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o Sample Preparation: Dissolve 5-10 mg of the purified nitro alcohol intermediate in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls, D20, or DMSO-ds) in a standard
5 mm NMR tube. Ensure the sample is fully dissolved.

e Instrument Setup:
o Use a spectrometer operating at a frequency of 300 MHz or higher for tH NMR.
o Lock the spectrometer to the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity and resolution.
e 1H NMR Acquisition:
o Acquire the spectrum using a standard pulse-acquire sequence.
o Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
o Integrate the peaks to determine the relative number of protons.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o A higher number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).

Protocol 2: Infrared (IR) Spectroscopy

e Sample Preparation:

o Liquid Samples: Place one or two drops of the neat liquid sample directly onto the crystal
(e.g., ATR crystal) of the FTIR spectrometer.[3]

o Solid Samples: Place a small amount of the solid sample onto the ATR crystal and apply
pressure using the instrument's anvil to ensure good contact.[9]
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e Background Scan: Perform a background scan of the empty, clean crystal to record the
spectrum of the ambient atmosphere (primarily CO2 and water vapor). This will be
automatically subtracted from the sample spectrum.[8]

e Sample Scan:

o Acquire the sample spectrum. The typical range for analysis of organic compounds is
4000-500 cm~1.[10]

o Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

o Data Analysis: Identify the key absorption bands and assign them to the corresponding
functional groups (O-H, C-H, N-O).

Protocol 3: Mass Spectrometry (MS)
e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 10-100 pg/mL) in a volatile organic
solvent such as methanol or acetonitrile.[11]

o Ensure any particulates are filtered out to prevent clogging the instrument.[11]
e Instrumentation:

o Use a mass spectrometer equipped with an appropriate ionization source, such as
Electron lonization (EI) for volatile compounds or Electrospray lonization (ESI) if coupled
with liquid chromatography.

o Data Acquisition:
o Introduce the sample into the mass spectrometer.

o Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu for these
compounds).

o Data Analysis:
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o Identify the molecular ion peak (M+), if present.

o Analyze the major fragment ions to deduce the structure and confirm the identity of the
compound.

Visualizing Workflows and Relationships

Graphviz diagrams are provided to illustrate the key processes and relationships involved in
the validation of these synthetic intermediates.
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Caption: Workflow for the synthesis and spectroscopic validation of a nitro alcohol intermediate.
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Caption: Synthetic utility of B-nitro alcohols as key chemical intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-2-nitro-1-propanol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-2-nitro-1-propanol
https://www.youtube.com/watch?v=Sszr8ADRipA
https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://chem.libretexts.org/Courses/University_of_California_Davis/Chem_4C_Lab%3A_General_Chemistry_for_Majors/Chem_4C%3A_Laboratory_Manual/10%3A_FT-IR_Spectroscopy_(Experiment)
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://www.benchchem.com/product/b1209518#validation-of-2-nitro-1-propanol-as-a-synthetic-intermediate-by-spectroscopy
https://www.benchchem.com/product/b1209518#validation-of-2-nitro-1-propanol-as-a-synthetic-intermediate-by-spectroscopy
https://www.benchchem.com/product/b1209518#validation-of-2-nitro-1-propanol-as-a-synthetic-intermediate-by-spectroscopy
https://www.benchchem.com/product/b1209518#validation-of-2-nitro-1-propanol-as-a-synthetic-intermediate-by-spectroscopy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1209518?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

